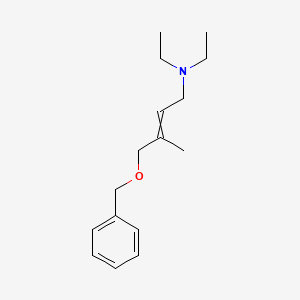![molecular formula C14H17NO B14359014 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal CAS No. 94347-99-6](/img/structure/B14359014.png)
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a conjugated dienal system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a Friedel-Crafts acylation reaction. This reaction typically uses a dimethylamino-substituted benzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with an appropriate aldehyde. This step forms the conjugated dienal system. The reaction conditions often include a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反应分析
Types of Reactions
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the conjugated dienal system can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler analog with similar functional groups but lacking the extended conjugation.
3-(Dimethylamino)acrolein: Another related compound with a shorter conjugated system.
Uniqueness
5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal is unique due to its extended conjugated dienal system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and pharmaceuticals.
属性
CAS 编号 |
94347-99-6 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C14H17NO/c1-12(10-11-16)4-5-13-6-8-14(9-7-13)15(2)3/h4-11H,1-3H3 |
InChI 键 |
GHJUSZKBHGCGFA-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=O)C=CC1=CC=C(C=C1)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


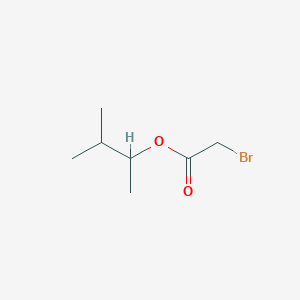

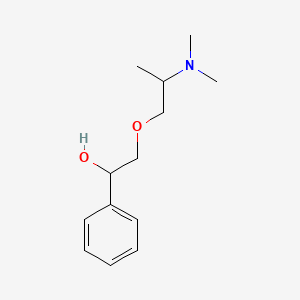
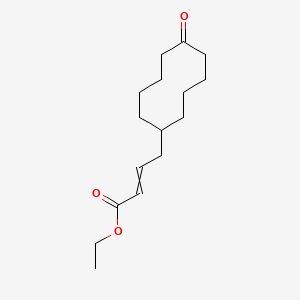
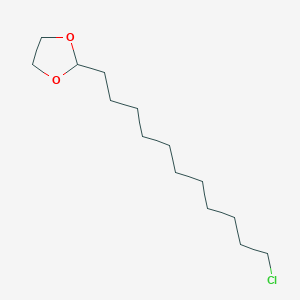


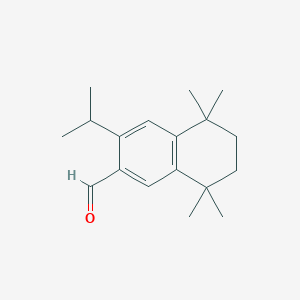
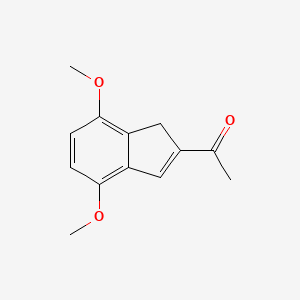
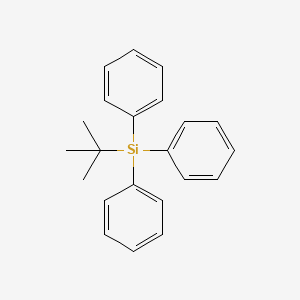
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)

![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
